molecular formula C20H18ClNO7S2 B3607302 ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE

ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE

Cat. No.: B3607302
M. Wt: 483.9 g/mol
InChI Key: OWDRTOSYPFBOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[3-(4-chlorobenzenesulfonyl)benzenesulfonamido]methyl}furan-2-carboxylate is a complex organic compound that features a furan ring, a carboxylate ester group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[3-(4-chlorobenzenesulfonyl)benzenesulfonamido]methyl}furan-2-carboxylate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Carboxylate Ester Group: The carboxylate ester group can be introduced via esterification, where the furan-2-carboxylic acid is reacted with ethanol in the presence of a strong acid like sulfuric acid.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the appropriate sulfonyl chloride with an amine. In this case, 4-chlorobenzenesulfonyl chloride is reacted with 3-aminobenzenesulfonamide.

    Final Coupling: The final step involves coupling the sulfonamide intermediate with the furan-2-carboxylate ester under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on biological systems.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes that are sensitive to sulfonamide groups. The furan ring and carboxylate ester could also interact with various biological targets, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methylindole-2-carboxylate: Similar in having a carboxylate ester group and a heterocyclic ring.

    Ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate: Similar in having a furan ring and a carboxylate ester group.

Uniqueness

Ethyl 5-{[3-(4-chlorobenzenesulfonyl)benzenesulfonamido]methyl}furan-2-carboxylate is unique due to its combination of a furan ring, a sulfonamide linkage, and a carboxylate ester group. This combination of functional groups provides a unique set of chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 5-[[[3-(4-chlorophenyl)sulfonylphenyl]sulfonylamino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO7S2/c1-2-28-20(23)19-11-8-15(29-19)13-22-31(26,27)18-5-3-4-17(12-18)30(24,25)16-9-6-14(21)7-10-16/h3-12,22H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDRTOSYPFBOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 2
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE
Reactant of Route 6
ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.